Cresol Red sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

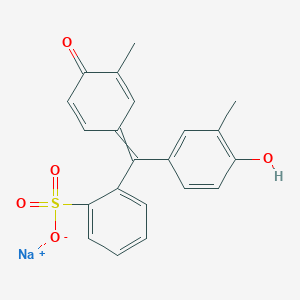

Cresol Red sodium salt is a synthetic compound widely used as a pH indicator in various scientific applications. It is known for its color-changing properties, transitioning from red to yellow in acidic solutions and from yellow to red in basic solutions. The molecular formula of this compound is C21H17NaO5S, and it has a molecular weight of 404.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cresol Red sodium salt is synthesized through a series of chemical reactions involving the sulfonation of o-cresol followed by the condensation with phthalic anhydride. The reaction typically involves heating o-cresol with sulfuric acid to introduce the sulfonic acid group, followed by the reaction with phthalic anhydride to form the final product .

Industrial Production Methods

In industrial settings, this compound is produced by scaling up the laboratory synthesis methods. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through recrystallization and dried to obtain the solid form .

Chemical Reactions Analysis

Acid-Base Transition Reactions

Cresol Red sodium salt exhibits two distinct pH-dependent color transitions due to structural changes in its sulfonephthalein core:

-

First transition (acidic range): Red (protonated form, pH 0.2) → Yellow (deprotonated form, pH 1.8).

-

Second transition (alkaline range): Yellow (deprotonated form, pH 7.2) → Red (doubly deprotonated form, pH 8.8) .

Mechanism:

The transitions involve sequential deprotonation of phenolic and sulfonic acid groups. In acidic media, the phenolic group is protonated, while in alkaline conditions, sulfonic acid deprotonates, altering the conjugated π-system and visible absorption spectrum .

| Transition Range | Color Change | Dominant Species |

|---|---|---|

| pH 0.2–1.8 | Red → Yellow | Phenolic protonation → loss |

| pH 7.1–8.8 | Yellow → Red | Sulfonic acid deprotonation |

Protonation Dynamics in Frozen Solutions

A UV/Vis and 1H NMR study demonstrated enhanced protonation of Cresol Red in frozen acidic solutions (253 K or 77 K) compared to liquid phases :

-

Key Findings:

-

Protonation increased by 2–4 orders of magnitude in ice, attributed to concentrated acids at ice grain boundaries.

-

Freezing rate and acid type (e.g., HCl, HNO3) had minimal impact on equilibrium.

-

NaCl caused deprotonation, while NH4Cl enhanced protonation, aligning with Bronshteyn-Chernov theory on ice surface charge .

-

Implications:

These findings are critical for cryospheric chemistry, where Cresol Red serves as a probe for acid-base interactions in ice contaminants .

Reactivity with Salts and Ions

Cresol Red’s protonation state is sensitive to ionic environments:

-

NaCl: Induces deprotonation by increasing ionic strength, shifting equilibrium toward the yellow deprotonated form .

-

NH4_44Cl: Enhances protonation due to ammonium ions acting as weak acids in ice matrices .

-

Oxidizing Agents: Incompatible with strong oxidizers (e.g., peroxides), leading to degradation .

Incompatibility Reactions

This compound reacts hazardously with specific substances:

| Incompatible Materials | Reaction Type | Products/Outcome |

|---|---|---|

| Alkali metals (e.g., Na) | Redox reaction | Hydrogen gas, heat, explosion |

| Strong oxidizers | Oxidation | CO, CO2, sulfur oxides |

| Alkaline earth metals | Corrosive reaction | Metal oxides, hazardous fumes |

Safety Note: Aqueous solutions react violently with alkali metals, necessitating strict storage protocols .

Role in Molecular Biology Reactions

Cresol Red substitutes traditional loading dyes (e.g., bromophenol blue) in electrophoresis and PCR due to its inertness and pH stability :

-

PCR Reagent Systems: Stabilizes reaction pH (7.2–8.8) without inhibiting Taq polymerase .

-

Electrophoresis Tracking: Migrates at ~125 bp in agarose gels, providing visual monitoring without interfering with nucleic acids .

Stability and Decomposition

Scientific Research Applications

Cresol Red sodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator in titrations and other analytical procedures.

Biology: Employed in molecular biology reactions, such as polymerase chain reaction (PCR), where it serves as a loading dye without inhibiting Taq polymerase

Medicine: Utilized in diagnostic assays and as a staining reagent in histology and hematology

Industry: Applied in the manufacturing of various chemical products and as a component in diagnostic reagent systems

Mechanism of Action

Cresol Red sodium salt exerts its effects primarily through its ability to change color in response to pH changes. The compound’s molecular structure allows it to exist in different ionic forms depending on the pH of the solution. At low pH, the compound is protonated, resulting in a red color, while at high pH, it is deprotonated, leading to a yellow color .

Comparison with Similar Compounds

Similar Compounds

Bromophenol Blue: Another pH indicator with similar color-changing properties but different pH transition ranges.

Phenol Red: A pH indicator used in cell culture media with a different color transition range.

Thymol Blue: A pH indicator with multiple transition ranges, used in various analytical applications

Uniqueness

Cresol Red sodium salt is unique due to its specific pH transition range and its minimal inhibition of Taq polymerase in PCR reactions. This makes it particularly useful in molecular biology applications where other indicators may interfere with enzymatic reactions .

Biological Activity

Cresol Red sodium salt is a synthetic dye widely utilized in various biological and chemical applications, particularly as a pH indicator and in molecular biology. This article explores its biological activity, applications, and relevant research findings.

This compound has the empirical formula C21H17NaO5S and a molecular weight of 404.41 g/mol. It appears as a dark red to brown powder or crystal and has a transition range of pH 4.3 to 6.3 (yellow-pink) and pH 9.4 to 12.0 (brown orange-violet) . The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H17NaO5S |

| Molecular Weight | 404.41 g/mol |

| Appearance | Dark red to brown powder |

| Transition Range (pH) | 4.3 - 6.3 (yellow-pink) 9.4 - 12.0 (brown orange-violet) |

| Absorption Max (λ₁max) | 553-559 nm |

| Absorption Max (λ₂max) | 595 nm |

| Solubility | Clear solution in water |

Biological Applications

1. pH Indicator:

this compound is primarily used as a pH indicator in microbiological media, facilitating the monitoring of microbial growth by indicating changes in pH .

2. Molecular Biology:

It serves as a tracking dye in DNA, RNA, and protein electrophoresis, allowing visualization of bands during gel electrophoresis . Cresol Red is also incorporated into loading buffers for polymerase chain reaction (PCR), particularly for major histocompatibility complex (MHC) class I typing .

3. Enzyme Activity Studies:

Research indicates that this compound can be employed to check the activity of immobilized enzymes, such as carbonic anhydrase, by monitoring the pH changes during enzymatic reactions .

Case Study 1: Enzyme Activity Monitoring

A study investigated the use of this compound in monitoring carbonic anhydrase-catalyzed reactions. The results demonstrated that Cresol Red effectively indicated pH shifts corresponding to enzyme activity, validating its role as a reliable indicator in biochemical assays .

Case Study 2: PCR Applications

In another study focusing on PCR methodologies, Cresol Red was compared with other loading dyes. The findings revealed that Cresol Red provided similar tracking capabilities while enhancing the visibility of DNA bands under UV light, making it a favorable alternative in molecular biology protocols .

Toxicological Considerations

While this compound is widely used in laboratory settings, it is essential to consider its safety profile. According to the NIOSH Occupational Exposure Banding process, Cresol Red has been evaluated for various toxicological endpoints including acute toxicity and skin irritation . Proper handling procedures should be followed to mitigate any potential risks associated with exposure.

Properties

Molecular Formula |

C21H17NaO5S |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

sodium;2-[(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1 |

InChI Key |

GBXGEGUVARLBPB-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-])C=CC1=O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.